molecular formula C17H24N2O4 B153322 tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate CAS No. 609781-33-1

tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate

Cat. No. B153322
M. Wt: 320.4 g/mol
InChI Key: PMEPMWIIELZLHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate is a chemical entity that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic ring containing one nitrogen atom, and it is a key structural motif in many pharmaceutical compounds due to its diverse biological activities. The tert-butyl group is a common protecting group in organic synthesis, often used to shield carboxylic acids from unwanted reactions.

Synthesis Analysis

The synthesis of piperidine derivatives often involves multi-step reactions, starting from simple piperidine or piperidin-4-ylmethanol precursors. For example, tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized through amination using CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively . Similarly, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate was synthesized from piperidin-4-ylmethanol through nucleophilic substitution, oxidation, halogenation, and elimination reactions . These methods highlight the complexity and versatility of synthetic routes available for such compounds.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often confirmed using spectroscopic methods such as FT-IR, NMR (1H & 13C), and LCMS, as well as single crystal X-ray diffraction analysis . For instance, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was reported with typical bond lengths and angles for this type of compound . The molecular structure can significantly influence the biological activity of the compound.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including condensation, amination, and substitution, to yield compounds with potential biological activities. The synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate involved a condensation reaction between carbamimide and 3-fluorobenzoic acid . These reactions are crucial for the modification of the piperidine scaffold and the introduction of pharmacophores.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The crystal packing, intermolecular interactions, and conformation of the molecules can be studied using techniques like Hirshfeld surface analysis and fingerprint plots . These properties are essential for understanding the behavior of these compounds in biological systems and their potential as drug candidates.

Scientific Research Applications

Synthetic Routes and Industrial Production

A critical aspect of tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate's scientific application lies in its role in synthesizing vandetanib, a therapeutic agent. The synthesis process involves multiple steps including substitution, deprotection, methylation, nitration, reduction, cyclization, chlorination, and substitution to yield the final product. This route is considered favorable due to its higher yield and commercial viability for large-scale manufacturing (W. Mi, 2015).

Environmental and Ecotoxicological Impact

Research into synthetic phenolic antioxidants (SPAs), which include molecules structurally related to tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate, has highlighted their widespread presence in the environment and potential human exposure routes. These compounds have been detected in various environmental matrices and have been linked to potential toxicological effects, including hepatic toxicity and endocrine disruption. Future studies are encouraged to explore the environmental behavior and toxicity of novel SPAs to mitigate potential pollution (Runzeng Liu & S. Mabury, 2020).

Biodegradation and Environmental Fate

Understanding the biodegradation and environmental fate of related compounds, such as ethyl tert-butyl ether (ETBE), provides insights into the broader class of chemicals that includes tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate. Microorganisms capable of degrading ETBE under aerobic conditions have been identified, offering potential pathways for mitigating environmental contamination. However, the specific biodegradation pathways and mechanisms for tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate remain an area for further investigation (S. Thornton et al., 2020).

Alternative Substances and Health Impacts

The search for alternatives to bisphenol A (BPA) due to its reproductive toxicity and endocrine-disrupting properties has led to the development of alternative substances, including tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate analogs. These alternatives are being evaluated for their carcinogenic, mutagenic, reproductive toxicity, and endocrine disruption potential. The review highlights the need for comprehensive evaluations of alternative substances to ensure they do not pose similar or greater risks than the compounds they are replacing (Shalenie P. den Braver-Sewradj et al., 2020).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302-H315-H319-H332-H335, indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation .

properties

IUPAC Name

tert-butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-10-8-14(9-11-19)22-13-6-4-12(5-7-13)15(18)20/h4-7,14H,8-11H2,1-3H3,(H2,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMEPMWIIELZLHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30630192
Record name tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate

CAS RN

609781-33-1
Record name tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Combine 4-(4-cyano-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester Example 9, step 1, 215 mg, 0.71 mmol) and potassium carbonate (49 mg, 0.36 mmol) in DMSO (35 mL) at 0° C. Then add dropwise hydrogen peroxide (213 μL). Then stir at room temperature for 1 h. Quench the reaction with water (10 mL) and extract with EtOAc/hexanes (2/1, 3×20 mL). Combine the organic layers, dry over magnesium sulfate, filter and concentrate to give the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
49 mg
Type
reactant
Reaction Step Two
Quantity
213 μL
Type
reactant
Reaction Step Three
Name
Quantity
35 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.